molecular formula C8H18ClNO3 B6610666 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 2866353-34-4

3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B6610666
CAS No.: 2866353-34-4
M. Wt: 211.68 g/mol
InChI Key: PPTCJULOXZZHQI-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring One common approach is the cyclization of a suitable precursor, such as a diol or a diene, under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be employed.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of ethers or halogenated derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may be used in the study of biological processes or as probes in biochemical assays.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Applications in material science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride

  • (1s,3s)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride

  • 1-(methoxymethyl)cyclobutan-1-amine hydrochloride

Uniqueness: 3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride stands out due to its multiple methoxy groups, which can influence its reactivity and stability compared to similar compounds. This structural feature may offer unique advantages in certain applications, such as enhanced solubility or specific interactions with biological targets.

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Properties

IUPAC Name

3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-10-6-7(9)4-8(5-7,11-2)12-3;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTCJULOXZZHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)(OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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